Tris(4-methoxyphenyl)borane ammonia complex
Overview
Description
Tris(aryl)boranes are a class of compounds characterized by a boron atom bonded to three aryl groups. These compounds have gained significant attention due to their unique chemical and physical properties, making them valuable in various applications, including catalysis, polymerization, and materials science. The introduction of an ammonia complex to tris(aryl)boranes, such as tris(4-methoxyphenyl)borane, further alters their properties and expands their application potential.
Synthesis Analysis
The synthesis of tris(aryl)boranes typically involves reactions like Ullmann condensation, where tris(4-amino-2,6-dimethylphenyl)borane and related compounds are synthesized. These compounds can undergo facile dehydration reactions to extend their π-conjugated systems, indicating the versatility of tris(aryl)boranes in synthetic chemistry (Yoshino et al., 2013).
Molecular Structure Analysis
Studies on tris(aryl)boranes reveal interesting molecular structures. For example, the ammonia adduct of tris(pentafluorophenyl)borane with pyrimidine forms a crystalline supramolecular complex, showcasing the capability of these compounds to engage in complex formation through hydrogen bonding (Fuller et al., 2011).
Chemical Reactions and Properties
Tris(aryl)boranes participate in a variety of chemical reactions. For instance, tris(pentafluorophenyl)borane has been used as a catalyst in guanylation reactions of amines with carbodiimide under mild conditions, highlighting its role as a versatile catalyst (Antiñolo et al., 2016).
Physical Properties Analysis
The physical properties of tris(aryl)borane complexes are influenced by their molecular structure. For instance, the N-D stretching region in the infrared spectrum of a borane-ammonia complex provides insights into the hydrogen bonding and reorientation kinetics of the ammonia (Endicott et al., 2005).
Chemical Properties Analysis
The chemical properties of tris(aryl)boranes are closely linked to their reactivity and interaction with other compounds. The interaction between tris(aryl)boranes and ammonia or amines leads to the formation of adducts that exhibit unique reactivity and potential for synthesis of new materials (Focante et al., 2006).
Scientific Research Applications
Infrared Spectroscopy and Conformational Change : A study by Endicott et al. (2005) examined the infrared spectrum of the ammonia complex of tris-(2-methoxymethyl-phenol)-borane, revealing reorientation kinetics of the ammonia and providing insights into hydrogen bonding and N-D stretching frequencies.
Adduct Formation and Solubility : Wada et al. (1995) explored Tris(2,6-dimethoxephenyl)borane and its adducts with ammonia, noting the formation of 1:1 adducts with ammonia and primary amines and their solubility properties.
Ammonia-Sensing Platforms : Meresa and Kim (2020) developed ammonia sensors based on organic transistors using poly(3-hexylthiophene) blended with tris(pentafluorophenyl)borane, exhibiting high sensitivity and selectivity to ammonia.
Supramolecular Architecture : Fuller et al. (2011) studied the supramolecular architecture of the second coordination sphere complex between the ammonia adduct of tris(pentafluorophenyl)borane and pyrimidine, revealing insights into hydrogen bonding interactions.
Transition Metal-Catalyzed Dehydrogenation : A study by Mal, Stephens, and Baker (2011) focused on the dehydrogenation of amine-borane fuel blends, noting the role of tris(pentafluorophenyl)borane in this process.
Ionic Conductivity and Electrochemical Stability : Choi, Ryu, and Park (2008) investigated the effect of tris(methoxy diethylene glycol) borate on the ionic conductivity and electrochemical stability of ethylene carbonate-based electrolyte.
Synthesis and π-Conjugated System Extension : Yoshino et al. (2013) synthesized Tris(4-amino-2,6-dimethylphenyl)borane and extended its π-conjugated system, providing insights into UV–vis absorption spectra and theoretical calculations.
Preparation of Ammonia Borane : Ramachandran and Gagare (2007) described a preparative-scale synthesis of ammonia borane from sodium borohydride and ammonium salts, highlighting its potential as a solid hydrogen carrier.
properties
IUPAC Name |
azane;tris(4-methoxyphenyl)borane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BO3.H3N/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18;/h4-15H,1-3H3;1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJAXMODHLOQFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583813 | |
Record name | Tris(4-methoxyphenyl)borane--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azane;tris(4-methoxyphenyl)borane | |
CAS RN |
13549-38-7 | |
Record name | Tris(4-methoxyphenyl)borane--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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